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3-Hexen-2-one

Cat. No.: B3415882
CAS No.: 4376-23-2
M. Wt: 98.14 g/mol
InChI Key: LPCWMYHBLXLJJQ-SNAWJCMRSA-N
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Description

Significance in Contemporary Chemical Science

3-Hexen-2-one (B1231029), an aliphatic α,β-unsaturated ketone, is a compound of considerable interest in various domains of chemistry. It is recognized for its characteristic fruity and green odor, which has led to its application in the flavor and fragrance industry. magritek.com Beyond its sensory properties, this compound serves as a valuable intermediate in chemical synthesis, providing a platform for the construction of more complex molecular architectures. magritek.com Its conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, imparts a unique reactivity profile, making it a key substrate for a variety of organic transformations.

Furthermore, as a volatile organic compound (VOC), this compound and related unsaturated ketones play a role in atmospheric chemistry. These compounds can be emitted from both biogenic and anthropogenic sources and are involved in the complex web of reactions that occur in the troposphere, influencing air quality and atmospheric composition. nih.gov The study of their atmospheric degradation pathways, primarily initiated by reactions with hydroxyl radicals, is crucial for understanding their environmental impact. nih.gov

Historical Context of Research on α,β-Unsaturated Ketones

The study of α,β-unsaturated ketones, often referred to as enones, has a rich history deeply intertwined with the development of organic chemistry. Early research in the 19th and early 20th centuries focused on the synthesis and reactivity of these compounds, with the aldol (B89426) condensation being a cornerstone reaction for their preparation. masterorganicchemistry.com This reaction, which involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound, provided a reliable method for constructing the enone framework.

A pivotal moment in understanding the reactivity of α,β-unsaturated ketones was the discovery of the Michael addition reaction in the late 19th century. wikipedia.orglibretexts.org This reaction, involving the conjugate addition of a nucleophile to the β-carbon of the enone, highlighted the distinct electrophilic nature of the carbon-carbon double bond in these systems, a concept that has become fundamental in organic synthesis. wikipedia.orglibretexts.org Another significant milestone was the development of the Diels-Alder reaction, a powerful tool for the formation of six-membered rings where enones can act as dienophiles. wikipedia.org These foundational discoveries laid the groundwork for the extensive and diverse chemistry of α,β-unsaturated ketones that is known today.

Structural Isomerism and Stereochemical Considerations in Research

This compound can exist as two geometric isomers, the (E)- and (Z)-isomers, arising from the restricted rotation around the carbon-carbon double bond. nist.gov The spatial arrangement of the substituents around the double bond significantly influences the physical and chemical properties of each isomer. The (E)-isomer, also referred to as the trans-isomer, is generally the more thermodynamically stable of the two due to reduced steric hindrance.

The stereochemistry of the double bond is a critical factor in the reactions of this compound. For instance, in cycloaddition reactions such as the Diels-Alder reaction, the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com Therefore, the use of a specific isomer of this compound allows for the stereoselective synthesis of complex cyclic molecules. The ability to control and predict the stereochemical outcome of reactions involving this compound is a key aspect of its utility in modern organic synthesis.

Detailed Research Findings

The chemical reactivity of this compound is dominated by its α,β-unsaturated ketone functionality. This arrangement of atoms creates two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity allows this compound to participate in a variety of important organic reactions.

One of the most fundamental reactions of α,β-unsaturated ketones is the Michael addition , or conjugate addition. In this reaction, a nucleophile adds to the β-carbon of the enone. This type of reaction is favored by "soft" nucleophiles, such as enolates, Gilman reagents (organocuprates), and thiols. libretexts.org The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to give the final 1,4-adduct.

Another significant reaction of this compound is its participation as a dienophile in the Diels-Alder reaction . This [4+2] cycloaddition reaction involves the concerted interaction of the π-electrons of a conjugated diene with the π-electrons of the dienophile (this compound) to form a six-membered ring. wikipedia.org The presence of the electron-withdrawing carbonyl group activates the double bond of this compound, making it a good dienophile. The stereochemistry of the dienophile is retained in the resulting cyclohexene derivative. masterorganicchemistry.com

The carbonyl group and the double bond of this compound can also undergo reduction reactions . Catalytic hydrogenation can lead to the saturation of the carbon-carbon double bond to yield hexan-2-one, or under different conditions, both the double bond and the carbonyl group can be reduced. More selective reducing agents can be used to target either the carbonyl group (1,2-reduction) to form 3-hexen-2-ol, or the double bond (1,4-reduction).

While specific, detailed research findings on the synthesis of this compound are not extensively documented in readily available literature, its synthesis can be conceptually approached through established organic chemistry reactions. A common and logical method for the preparation of α,β-unsaturated ketones is the aldol condensation . In the case of this compound, this would involve the base-catalyzed reaction of butanal and acetone (B3395972). The initial aldol addition would form a β-hydroxy ketone, which would then undergo dehydration to yield the conjugated enone. The reaction conditions can be controlled to favor the formation of the more stable (E)-isomer.

Another potential synthetic route involves the manipulation of related compounds. For instance, the synthesis of the corresponding alcohol, (Z)-3-hexen-1-ol, has been achieved through various methods, including the hydrogenation of 3-hexyn-1-ol over a poisoned catalyst to favor the cis-alkene. tandfonline.com Subsequent oxidation of this alcohol would yield the (Z)-isomer of this compound.

Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC6H10O
Molar Mass98.14 g/mol
Boiling Point140-141 °C at 760 mmHg
Flash Point36.5 °C
Water Solubility8974 mg/L at 25 °C (estimated)
logP (o/w)1.094 (estimated)
IUPAC Name(E)-hex-3-en-2-one
Synonyms1-Butenyl methyl ketone, Methyl 1-butenyl ketone

Note: Data primarily pertains to the (E)-isomer unless otherwise specified. Data sourced from nih.govlookchem.comthegoodscentscompany.com.

Spectroscopic Data of this compound Isomers

Isomer1H NMR (CDCl3)13C NMR (CDCl3)
(E)-3-Hexen-2-one δ (ppm): 6.71 (dt, J = 16.0, 6.8 Hz, 1H), 6.07 (dt, J = 16.0, 1.6 Hz, 1H), 2.24 (s, 3H), 2.21 (quint, J = 7.6 Hz, 2H), 1.06 (t, J = 7.6 Hz, 3H)δ (ppm): 198.5, 147.8, 131.1, 35.0, 26.2, 12.4
(Z)-3-Hexen-2-one δ (ppm): 6.20 (dt, J = 11.6, 7.4 Hz, 1H), 5.99 (dt, J = 11.6, 1.6 Hz, 1H), 2.65 (quint, J = 7.4 Hz, 2H), 2.18 (s, 3H), 1.04 (t, J = 7.4 Hz, 3H)δ (ppm): 199.1, 146.5, 130.2, 29.8, 21.8, 13.9

Note: NMR data is predicted and may vary slightly from experimental values. The provided 1H NMR data for the (E)-isomer is partially based on a similar structure from a research article. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B3415882 3-Hexen-2-one CAS No. 4376-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hex-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h4-5H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCWMYHBLXLJJQ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015852
Record name 3-Hexen-2-one
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763-93-9, 4376-23-2
Record name 3-Hexen-2-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-hexen-2-one(E)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexen-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-3-en-2-one
Source FDA Global Substance Registration System (GSRS)
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Synthesis Methodologies and Catalysis in 3 Hexen 2 One Production

Established Synthetic Pathways

The synthesis of 3-hexen-2-one (B1231029) can be achieved through several well-established routes, including isomerization of unsaturated ketones, oxidation of corresponding alcohols and alkenes, and condensation of smaller carbonyl precursors.

The isomerization of β,γ-unsaturated ketones to their more thermodynamically stable α,β-conjugated isomers is a fundamental reaction in organic synthesis. researchgate.net This transformation can be effectively catalyzed by acids. The process involves the protonation of the carbonyl oxygen, followed by tautomerization to an enol intermediate. Subsequent protonation of the γ-carbon and deprotonation at the α-carbon leads to the formation of the conjugated double bond.

A series of β,γ-unsaturated ketones can be isomerized to their corresponding α,β-unsaturated ketones using catalysts like DABCO in isopropanol (B130326) at room temperature. researchgate.net Lewis acids such as aluminum chloride (AlCl₃) have also been shown to promote the in situ isomerization of β,γ-unsaturated ketones to their α,β-isomers, which can then undergo further reactions like Friedel-Crafts Michael additions. researchgate.net

Catalyst SystemReaction ConditionsKey Features
Brønsted Acids (e.g., p-Toluenesulfonic acid)Typically in an inert solvent with heatingClassic and cost-effective method. rsc.org
Lewis Acids (e.g., AlCl₃, Me₃SiOTf)Can be performed at milder temperaturesAllows for in situ isomerization and subsequent reactions. researchgate.net
Heterogeneous Catalysts (e.g., Solid acids)Gas or liquid phase, often at elevated temperaturesFacilitates catalyst separation and recycling.

The oxidation of allylic alcohols provides a direct route to α,β-unsaturated ketones. This method is widely used due to the availability of various selective oxidizing agents that can perform this transformation without affecting the carbon-carbon double bond. The corresponding precursor to this compound is 3-hexen-2-ol.

One of the most common and effective reagents for this purpose is activated manganese dioxide (MnO₂). commonorganicchemistry.comcommonorganicchemistry.com MnO₂ is a mild and highly selective oxidant for allylic and benzylic alcohols, typically used in solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature. jove.commychemblog.com The reaction occurs on the surface of the insoluble MnO₂. jove.com

Another widely used reagent is pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is a milder alternative to other chromium-based oxidants and allows for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.orgorganicchemistrytutor.com For allylic alcohols, PCC provides the corresponding enone in good yield, typically in an anhydrous solvent like DCM to prevent over-oxidation. sltchemicals.comyoutube.com

Oxidizing AgentTypical SolventReaction ConditionsNotes
Manganese Dioxide (MnO₂)Dichloromethane, Chloroform, HexaneRoom temperature, heterogeneousHighly selective for allylic/benzylic alcohols; requires activated MnO₂. commonorganicchemistry.comacs.org
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room temperature, anhydrousMild and selective; avoids over-oxidation to carboxylic acids. libretexts.orgsltchemicals.com
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room temperatureMild conditions and broad functional group tolerance.
Swern OxidationDCM, Dimethyl sulfoxide (B87167) (DMSO)Low temperature (-78 °C to RT)Avoids heavy metals but produces dimethyl sulfide (B99878) as a byproduct.

The Wacker-Tsuji oxidation is a powerful industrial and laboratory method for the oxidation of terminal alkenes to methyl ketones, utilizing a palladium catalyst. alfa-chemistry.comorganic-chemistry.org This reaction can be adapted for the synthesis of this compound from a suitable hexene precursor, such as 1-hexene (B165129). The process is a palladium(II)-catalyzed aerobic oxidation. researchgate.netnih.gov

The catalytic cycle involves the coordination of the alkene to the Pd(II) center, followed by nucleophilic attack of water on the coordinated double bond. Subsequent β-hydride elimination and reductive elimination yield the ketone and a Pd(0) species. A co-oxidant, typically a copper salt like CuCl₂, is used in stoichiometric amounts to reoxidize Pd(0) back to Pd(II), allowing the catalytic cycle to continue. Oxygen from the air then reoxidizes the reduced copper species. alfa-chemistry.comorganic-chemistry.org The regioselectivity generally follows Markovnikov's rule, leading to the formation of a methyl ketone from a terminal alkene. alfa-chemistry.com

The synthesis of α,β-unsaturated ketones via thermal decomposition is a less common pathway compared to other methods. However, specific precursors can be designed to eliminate a small molecule upon heating to generate the desired enone. One plausible, albeit not widely utilized, route is the pyrolysis of a β-hydroxy ketone, which can undergo dehydration to form an α,β-unsaturated ketone. openstax.orgresearchgate.net

Another potential thermal route involves the pyrolysis of allylic esters. While this method is more commonly used to produce conjugated dienes, under certain structural arrangements, it could conceivably lead to an enone. mcmaster.camcmaster.ca The mechanism typically involves a concerted, cyclic transition state (a pericyclic reaction). mcmaster.ca However, for a simple acyclic compound like this compound, this is not a standard synthetic approach due to the high temperatures required and potential for side reactions.

Radical-based reactions offer an alternative approach to the construction of enones. One such method is the radical addition of an acyl radical to an alkyne. nih.gov For the synthesis of this compound, this would involve the addition of an acetyl radical (CH₃CO•) to 1-butyne (B89482).

The reaction is initiated by the generation of a radical from an initiator, such as an azo compound (e.g., AIBN) or a peroxide, upon heating or photolysis. This primary radical then abstracts a hydrogen from a suitable precursor, like acetaldehyde, to generate the acetyl radical. The acetyl radical then adds to the triple bond of 1-butyne to form a vinyl radical intermediate. This intermediate can then abstract a hydrogen atom from another molecule of the hydrogen donor to yield the final product, this compound, and propagate the radical chain. youtube.com

Initiation: Generation of an initial radical species from an initiator.

Propagation Step 1: Formation of the acyl radical (e.g., acetyl radical).

Propagation Step 2: Addition of the acyl radical to the alkyne (e.g., 1-butyne) to form a vinyl radical.

Propagation Step 3: Hydrogen atom transfer to the vinyl radical to form the enone and a new acyl radical.

Termination: Combination of any two radical species.

Aldol (B89426) condensation is one of the most fundamental carbon-carbon bond-forming reactions and a direct route to α,β-unsaturated ketones. magritek.com The synthesis of this compound can be readily achieved through a crossed-aldol, or Claisen-Schmidt, condensation between butanal and acetone (B3395972). gordon.eduwikipedia.org In this reaction, acetone provides the enolate nucleophile, and butanal serves as the electrophilic carbonyl component.

The reaction can be catalyzed by either acid or base. magritek.com

Base-Catalyzed Condensation: A base (e.g., NaOH, KOH) removes an α-proton from acetone to form a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of butanal. The resulting β-hydroxy ketone (4-hydroxy-3-hexanone) readily undergoes dehydration upon heating to yield the conjugated product, this compound. openstax.orgmagritek.com

Acid-Catalyzed Condensation: An acid catalyst protonates the carbonyl oxygen of acetone, which then tautomerizes to its enol form. The enol acts as a nucleophile, attacking the protonated carbonyl of butanal. Subsequent dehydration of the β-hydroxy ketone intermediate yields the α,β-unsaturated ketone. oberlin.edulibretexts.org

The success of this crossed condensation relies on the higher reactivity of the aldehyde (butanal) as an electrophile compared to the ketone (acetone), and the fact that the ketone enolate does not readily self-condense under these conditions. miracosta.edu

Catalysis TypeTypical ReagentsKey Mechanistic StepProduct Formation
Base-CatalyzedNaOH, KOH in H₂O/EthanolFormation of acetone enolate. magritek.comDehydration of β-hydroxy ketone often occurs spontaneously or with heat (E1cB mechanism). openstax.org
Acid-CatalyzedHCl, H₂SO₄Formation of acetone enol. oberlin.eduDehydration is rapid under acidic conditions (E1 or E2 mechanism). libretexts.org

Advanced Catalytic Approaches

Modern organic synthesis relies heavily on catalytic processes to achieve high efficiency, selectivity, and sustainability. The production of enones like this compound is no exception, with research focusing on novel catalytic systems to control reactivity and stereochemistry.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an unsaturated halide and an alkene. wikipedia.org This reaction is highly relevant for the functionalization of enones. In the context of α,β-unsaturated enones, a variation known as the reductive Heck arylation allows for conjugate addition. nih.gov This process involves intercepting the alkylpalladium(II) intermediate with a hydride source, typically formate, to generate a new C-H bond instead of the traditional C=C bond. nih.gov

The general mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The key steps include:

Oxidative Addition: Palladium(0) inserts into the aryl-halide bond to form a Pd(II) complex.

Alkene Insertion (Carbopalladation): The enone coordinates to the palladium complex and then inserts into the Palladium-Carbon bond.

β-Hydride Elimination: A hydrogen atom is eliminated from the β-carbon, forming the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The catalyst is regenerated, often with the help of a base. wikipedia.org

In the reductive Heck variant applied to enones, the β-hydride elimination step is suppressed in favor of a reductive cleavage, leading to the formation of a conjugate addition product. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for controlling the outcome and achieving high selectivity. wikipedia.orgnih.gov

Table 1: Key Components in Palladium-Catalyzed Heck Reactions

Component Examples Role in Reaction
Catalyst Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0) Facilitates the catalytic cycle
Ligand Triphenylphosphine, BINAP, PHOX Stabilizes the palladium center and influences selectivity
Base Triethylamine, Potassium carbonate Neutralizes the generated acid, aids in catalyst regeneration
Aryl Source Aryl halides (iodides, bromides), triflates Provides the aryl group for C-C bond formation
Alkene α,β-unsaturated enones Substrate for arylation
Hydride Source Formic acid, Trialkylamines (in reductive Heck) Intercepts the alkylpalladium(II) intermediate

The selective oxidation of α,β-enones is a valuable transformation for producing more complex molecules. Research has demonstrated a mild and highly selective method for the one-step oxidation of α,β-enones into 1,4-enediones. organic-chemistry.orgacs.orgnih.gov This process utilizes tert-butylhydroperoxide as the oxidant, catalyzed by 20% Palladium(II) hydroxide (B78521) on carbon (Pearlman's catalyst). acs.orgnih.gov

The reaction is typically performed in a solvent like methylene (B1212753) chloride at temperatures ranging from 4 °C to room temperature. acs.org This method has been shown to produce 1,4-enediones in high yields, generally between 80-90%. acs.orgnih.gov The proposed mechanism for this oxidation points to a radical-chain process initiated by the tert-butylperoxy radical. acs.orgnih.gov For α,β-enones that possess only a single γ-hydrogen, γ-tert-butylperoxy ethers are formed as the major products. acs.orgnih.gov The development of such selective oxidation techniques is significant as 1,4-enediones are important intermediates in the synthesis of bioactive natural products. organic-chemistry.org

Table 2: Representative Catalytic Oxidation of α,β-Enones to 1,4-Enediones

Catalyst Oxidant Base Solvent Temperature Yield Source
20% Pd(OH)₂ on Carbon (5 mol %) tert-Butylhydroperoxide K₂CO₃ CH₂Cl₂ 4 °C to 24 °C 80-90% acs.orgnih.gov
Copper Catalyst Air Not specified Not specified Mild conditions Good researchgate.net

Enantioselective synthesis is critical for producing chiral molecules with specific biological activities. For ketones analogous to this compound, several enantioselective strategies have been investigated. For instance, the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone (B12690846) has been achieved using Sharpless asymmetric dihydroxylation (AD) or Shi's asymmetric epoxidation (AE). researchgate.net

In one study, using AD-mix-β as the oxidant for Sharpless AD resulted in the desired hydroxy-ketone in a 76.9% yield with a 75.6% enantiomeric excess (ee). researchgate.net Shi's asymmetric epoxidation using a catalyst derived from D-fructose yielded the product with a 74.6% ee. researchgate.net Furthermore, palladium-catalyzed enantioselective reactions, such as the redox-relay Heck arylation, have been developed to create β-stereocenters in related systems. nih.gov This method uses a chiral pyridyl-oxazoline (PyrOx) ligand to control the stereochemistry during the formation of a new C-C bond, achieving good to excellent enantioselectivity. nih.gov These investigations highlight advanced catalytic methods for controlling chirality in molecules structurally related to this compound.

Optimization of Synthetic Yields and Purity Validation Methodologies

Maximizing the yield and ensuring the purity of the final product are paramount in chemical synthesis. The optimization of synthetic protocols for α,β-unsaturated ketones, such as the analogous compound 3-nonen-2-one (B88694), often involves systematically studying various reaction parameters. researchgate.net

For the synthesis of 3-nonen-2-one via an aldol condensation, factors affecting the reaction, including temperature, reaction time, pH, and the molar ratio of reactants, were investigated to maximize yield and selectivity. researchgate.net The study found that conducting the initial aldol addition at 30°C for 100 minutes with a 5:1 molar ratio of acetone to n-hexanal in a 10% aqueous potassium hydroxide solution gave optimal results for the intermediate. researchgate.net Subsequent dehydration to form the enone was best achieved in an acidic medium (pH=2) at 100°C, resulting in a 90% conversion ratio and 91% selectivity for 3-nonen-2-one. researchgate.net Similar principles can be applied to the synthesis of this compound to enhance production efficiency.

Table 3: Optimized Conditions for Synthesis of 3-Nonen-2-one

Step Parameter Optimal Condition Result
Aldol Addition Molar Ratio (Acetone:n-hexanal) 5:1 89% conversion of n-hexanal
Temperature 30°C 88% selectivity for 4-hydroxy-2-nonanone
Reaction Time 100 minutes
Elimination pH of Medium 2 90% conversion of intermediate
Temperature 100°C 91% selectivity for 3-nonen-2-one
Reaction Time 2 hours

Purity validation is a critical final step. Standard laboratory techniques are employed to confirm the identity and purity of the synthesized compound. For volatile ketones like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for both qualitative and quantitative analysis, allowing for the separation of the desired product from byproducts and starting materials while confirming its molecular weight. researchgate.netPreparative Gas-Liquid Chromatography (GLC) can be used for purification to isolate the compound in high purity. tandfonline.com

Reaction Mechanisms and Chemical Transformations of 3 Hexen 2 One

Oxidative Reactions

Oxidation reactions are significant for 3-Hexen-2-one (B1231029), particularly in atmospheric chemistry and synthetic transformations. Its unsaturated nature makes it susceptible to attack by various oxidizing agents.

Hydroxyl Radical-Initiated Reactions

Table 1: Hydroxyl Radical Reaction Data for this compound

ParameterValueReference
Compound This compound nih.gov
Reaction Type Hydroxyl Radical (•OH) Reaction acs.org
Rate Coefficient (k_OH) 1.14 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹
Primary Pathway Addition to C=C bond acs.org
Key Intermediates Hydroxy alkoxy radicals acs.org
Potential Products Aldehydes, ketones, dicarbonyls, hydroxycarbonyls acs.org
Temperature Not specified for k_OH value

Ozonolysis Reactions and Product Formation

Ozonolysis, the reaction of an alkene with ozone (O₃), is another significant atmospheric transformation pathway for unsaturated compounds like this compound testbook.com. This reaction typically proceeds through a concerted cycloaddition mechanism, forming an unstable molozonide, which rapidly rearranges to an ozonide testbook.com. The ozonide then decomposes to yield carbonyl compounds . Studies on similar unsaturated ketones indicate that ozonolysis can lead to the formation of aldehydes and other carbonyl products, and it plays a role in the formation of secondary organic aerosols (SOA) in the atmosphere nih.gov. While specific ozonolysis products for this compound are not detailed in the provided literature, related compounds such as trans-2-hexenal (B146799) yield products like butanal, glyoxal, and secondary ozonides upon ozonolysis acs.orgacs.org.

Table 2: Ozonolysis Reactions of this compound and Related Compounds

ParameterThis compound (General)Related Compounds (e.g., trans-2-hexenal)Reference
Reaction Type OzonolysisOzonolysis testbook.comacs.orgacs.org
Mechanism Cycloaddition, ozonide formation/decompositionCycloaddition, ozonide formation/decomposition testbook.com
General Products Carbonyl compounds, aldehydesButanal, glyoxal, secondary ozonides nih.govacs.orgacs.org
Atmospheric Impact Contributes to SOA formationContributes to SOA formation

Formation of Secondary Products

Oxidation reactions of this compound can lead to the formation of secondary products through various intermediate pathways. As mentioned, the hydroxy alkoxy radicals formed from •OH radical addition can fragment, yielding dicarbonyl or hydroxycarbonyl (B1239141) compounds as primary byproducts acs.org. These initial oxidation products can subsequently undergo further reactions, including oligomerization or reactions with other atmospheric species, contributing to the formation of more complex secondary organic aerosols (SOA) researchgate.netsemanticscholar.org. The specific nature and yield of these secondary products depend on the reaction conditions and the atmospheric environment.

Reductive Transformations

Reductive transformations, particularly catalytic hydrogenation, represent a key synthetic route for modifying this compound.

Catalytic Hydrogenation Studies

Catalytic hydrogenation is employed to reduce the unsaturated bonds in this compound. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst. Palladium-based catalysts, including bimetallic Pd-Fe systems, are effective for such transformations iastate.edumdpi.comacs.org. Depending on the catalyst and reaction conditions (e.g., hydrogen pressure, temperature, solvent), hydrogenation can selectively reduce the carbon-carbon double bond to yield the saturated ketone, hexan-2-one, or it can also reduce the carbonyl group to an alcohol, forming hexan-2-ol iastate.eduacs.org. Studies on similar unsaturated ketones, such as 5-methyl-3-hexen-2-one, demonstrate the formation of the corresponding saturated ketone, 5-methyl-2-hexanone, under catalytic hydrogenation acs.org. The selectivity of the catalyst plays a crucial role in determining the final product distribution iastate.edumdpi.com.

Table 3: Catalytic Hydrogenation of this compound and Related Compounds

ParameterThis compound (General)Related Compounds (e.g., 5-methyl-3-hexen-2-one)Reference
Reaction Type Catalytic HydrogenationCatalytic Hydrogenation iastate.edumdpi.comacs.org
Catalyst Examples Pd-based, Pd-Fe bimetallicPd/Al₂O₃ iastate.edumdpi.comacs.org
Potential Products Hexan-2-one (saturated ketone)5-methyl-2-hexanone iastate.eduacs.org
Selectivity Selective reduction of C=C or C=O bonds possibleSelective reduction of C=C bond iastate.edumdpi.comacs.org
Reaction Conditions H₂ gas, elevated pressure, suitable solvent, catalystH₂ gas, specific temperature and pressure iastate.edumdpi.comacs.org

Hydride Agent Reductions

This compound readily undergoes reduction via hydride reagents, primarily targeting the carbonyl group to yield the corresponding allylic alcohol. Common hydride sources, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are frequently employed for this purpose.

Sodium Borohydride (NaBH₄): This milder reducing agent selectively attacks the carbonyl carbon. When this compound is treated with NaBH₄ in a protic solvent like ethanol, it yields 3-Hexen-2-ol. This reduction is typically partial, with reported yields around 60% . The mechanism involves the nucleophilic attack of a hydride ion from NaBH₄ onto the carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a more potent reducing agent. While it also effectively reduces the carbonyl group of this compound to form 3-Hexen-2-ol, it possesses the capability to reduce conjugated double bonds as well oup.comresearchgate.net. In the case of enones, LiAlH₄ generally favors 1,2-reduction (at the carbonyl) over 1,4-reduction (conjugate reduction of the double bond), although the latter can occur under specific conditions or with prolonged reaction times oup.com.

It is important to note that both NaBH₄ and LiAlH₄ are achiral reagents. Consequently, their use in the reduction of this compound, which possesses a chiral center upon carbonyl reduction, will result in a racemic mixture of the corresponding alcohol, unless chiral auxiliaries or catalysts are employed uwo.ca.

Table 1: Hydride Reductions of this compound

ReagentSolventPrimary ProductTypical YieldNotes
NaBH₄Ethanol3-Hexen-2-ol~60% (partial)Selective reduction of the carbonyl group.
LiAlH₄Ether/THF3-Hexen-2-olHighPrimarily reduces carbonyl; potential for double bond reduction with excess or prolonged reaction.

Nucleophilic and Electrophilic Pathways

The conjugated system in this compound renders it susceptible to attack by both nucleophiles and electrophiles, leading to a variety of chemical transformations.

Diels-Alder Cycloadditions

The alkene moiety in this compound, activated by the conjugated carbonyl group, can function as a dienophile in Diels-Alder reactions. This pericyclic reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring wikipedia.orgchemistrysteps.com.

This compound as a Dienophile: The electron-withdrawing carbonyl group enhances the dienophilic character of the double bond. While direct studies on this compound itself are less detailed in the provided snippets, a derivative, (E)-6,6-dimethoxy-3-hexen-2-one, has been extensively studied as a dienophile. It reacts with various dienes, such as cyclopentadiene, 1,3-cyclohexadiene, and anthracene, forming Diels-Alder adducts cdnsciencepub.comscite.ai. These adducts, upon hydrolysis, can serve as precursors to keto-aldehydes.

Stereoselectivity: Diels-Alder reactions can exhibit stereoselectivity, leading to endo or exo adducts, depending on the diene and reaction conditions. The presence of chiral catalysts can induce enantioselectivity, although achieving high enantiocontrol with simple ketone dienophiles like this compound can be more challenging than with aldehydes due to less effective Lewis acid coordination nih.govprinceton.edu.

Table 3: Diels-Alder Reactions of (E)-6,6-dimethoxy-3-hexen-2-one (Derivative)

DienophileDieneConditionsProduct TypeYield (Adduct)
(E)-6,6-dimethoxy-3-hexen-2-one cdnsciencepub.comscite.aiCyclopentadieneAnhydrous acidKeto aldehyde adductNot specified
(E)-6,6-dimethoxy-3-hexen-2-one cdnsciencepub.comscite.ai1,3-Cyclohexadiene100-120 °CKeto aldehyde adductNot specified
(E)-6,6-dimethoxy-3-hexen-2-one cdnsciencepub.comscite.aiAnthracene150 °CKeto aldehyde adduct77%

Comparative Reactivity Studies with Analogous Enones

The reactivity of this compound can be understood by comparing it with structurally similar enones, considering factors like substituent effects, electronic properties, and reaction conditions.

Substituent Effects in Michael Additions: Studies comparing the Michael addition of thiols to various enones highlight the influence of alkyl substituents. As the size and electron-donating ability of the alkyl group attached to the double bond increase (e.g., from 3-buten-2-one to 3-penten-2-one (B1195949) to 5-methyl-3-hexen-2-one), the nucleophilic attack becomes less favorable due to increased steric hindrance and electron density at the β-carbon scribd.com.

Enzymatic Reactivity: When compared to aldehydes, ketones like this compound may exhibit lower reactivity with certain enzymes, suggesting that the carbonyl group and longer carbon chain can influence substrate binding and catalytic efficiency .

Atmospheric Reactivity: The degradation of volatile organic compounds like this compound in the atmosphere, particularly through reactions with hydroxyl radicals and ozone, is a subject of study. The presence of the conjugated double bond influences its atmospheric lifetime and transformation pathways rsc.org.

Cyclic vs. Acyclic Enones: The cyclic nature of an enone can subtly alter its reactivity. Cyclic enones are generally found to be slightly less reactive as Michael acceptors than acyclic β-substituted enones. Conversely, α,β-unsaturated lactones tend to be more reactive than their acyclic ester counterparts rsc.org.

Compound List

this compound

3-Hexen-2-ol

(E)-6,6-dimethoxy-3-hexen-2-one

3-Buten-2-one

3-Penten-2-one

5-Methyl-3-hexen-2-one

Cyclopentadiene

1,3-Cyclohexadiene

Anthracene

Indole (B1671886)

Thiol

Biological and Ecological Roles of 3 Hexen 2 One

Occurrence and Biosynthetic Pathways in Natural Systems

Presence in Plant Metabolomes

3-Hexen-2-one (B1231029) has been identified as a natural product in the metabolomes of several plant species. vulcanchem.com Its presence is documented in commercially important crops as well as plants used in traditional medicine.

Zea mays (Maize): The compound is a known natural product found in maize. vulcanchem.com Maize produces a variety of C6-volatiles, known as green leaf volatiles (GLVs), particularly in response to mechanical damage or herbivory. researchgate.netnih.gov These volatiles are crucial for plant defense signaling.

Centella asiatica (Gotu Kola): this compound is also a constituent of Centella asiatica, a medicinal plant widely used in traditional Asian medicine. vulcanchem.complantaedb.com The plant's chemistry is rich in triterpenoids and other volatile compounds. nih.govresearchgate.netresearchgate.net

Citrus aurantifolia (Key Lime): This compound has been isolated from the fruit peel of Citrus aurantifolia. ebi.ac.uknih.gov The complex aroma and biological activities of citrus fruits are attributed to a diverse array of volatile organic compounds, including ketones like this compound. ebi.ac.uk

Hydroperoxide Lyase Pathway Contributions

The biosynthesis of this compound is associated with the lipoxygenase (LOX) pathway, specifically involving the enzyme hydroperoxide lyase (HPL). nih.govuliege.be This pathway is activated in plant tissues in response to stress, such as wounding. nih.gov

The process begins with the oxidation of polyunsaturated fatty acids, such as linolenic and linoleic acids, by LOX enzymes to form fatty acid hydroperoxides. frontiersin.orgwikipedia.org The HPL enzyme, which is a member of the cytochrome P450 family, then cleaves these hydroperoxides. nih.govwikipedia.org This cleavage results in the formation of short-chain C6-aldehydes (e.g., (Z)-3-hexenal) and C12-oxo-acids. uliege.bemdpi.com

These C6-aldehydes are the primary products and are known as green leaf volatiles (GLVs), responsible for the characteristic "green" scent of freshly cut grass. researchgate.netmdpi.com These initial aldehydes are highly reactive and can be subsequently converted into a variety of other GLVs, including C6-alcohols (through the action of alcohol dehydrogenase) and C6-esters. mdpi.comnih.govfrontiersin.org The formation of C6-ketones, such as this compound, occurs as part of this cascade of volatile products derived from the initial HPL-catalyzed reaction. nih.gov

Role in Metabolic Pathways (e.g., Indole (B1671886) Derivatives)

Current research does not indicate a direct metabolic link between this compound and the indole derivative pathway. Research on the related C6-volatile, (Z)-3-hexenol, in Zea mays demonstrated that its application did not induce the expression of indole-3-glycerol phosphate (B84403) lyase, a key enzyme in the biosynthesis of volatile indole. researchgate.net This suggests that the signaling and metabolic pathways initiated by C6-volatiles from the HPL pathway may operate independently from the indole pathway in some plants.

Biological Activities and Interactions

Antimicrobial Efficacy Studies

While studies on the antimicrobial activity of pure this compound are limited, research on plant extracts containing this compound suggests its potential contribution to antimicrobial effects. The compound has been identified as a component in extracts that exhibit activity against pathogenic bacteria. researchgate.nettbzmed.ac.irresearchgate.net

Source MaterialTarget MicroorganismThis compound Content in SourceObserved Activity of the Extract/OilReference
Boehmeria rugulosa Wood Extract (70% aqueous ethanol)Staphylococcus aureus7.17%Inhibition Zone of 18.45 mm ("Fair" activity) researchgate.netnih.gov
Boehmeria rugulosa Wood Extract (70% aqueous ethanol)Escherichia coli7.17%Inhibition Zone of 12.35 mm ("Fair" activity) researchgate.netnih.gov
Solanum sisymbriifolium Flower Essential OilStaphylococcus aureus0.5%Active at 80 µg/mL tbzmed.ac.ir

Allelopathic Effects on Plant Physiology and Growth

Allelopathy refers to the chemical inhibition of one plant by another. While direct studies on the allelopathic effects of pure this compound are scarce, its presence in phytotoxic plant extracts points to a potential role in such interactions.

For example, this compound has been identified in essential oils from the seaweed Cystoseira tamariscifolia, which demonstrated a significant inhibitory effect on the growth of the cyanobacterium Microcystis aeruginosa. mdpi.com Additionally, a related compound, 5-methyl-3-hexen-2-one, was found in trace amounts in the essential oil of Eucalyptus camaldulensis, which completely inhibited the seed germination of the weeds Amaranthus hybridus and Portulaca oleracea. biu-edulab.org.il The leaf extract of Suaeda monoica, which also contains this compound, has been noted for its phytotoxic properties. nih.gov These findings suggest that this compound, as a component of a plant's volatile blend, may contribute to its allelopathic potential.

Source MaterialTarget OrganismKey Finding for the Extract/OilReference
Cystoseira tamariscifolia Essential OilMicrocystis aeruginosa (Cyanobacterium)Strong growth inhibition (MIC = 7.81 μg/mL) mdpi.com
Eucalyptus camaldulensis Essential OilAmaranthus hybridus & Portulaca oleracea (Weeds)Complete inhibition of seed germination (Note: Contained 5-methyl-3-hexen-2-one) biu-edulab.org.il
Suaeda monoica Leaf ExtractPlants (general phytotoxicity)Extract exhibited phytotoxic properties nih.gov

Plant Defense Mechanisms and Herbivory Modulation

This compound is a volatile organic compound (VOC) and a member of the green leaf volatiles (GLVs) family. These C6 compounds, which also include related aldehydes and alcohols, are typically released from plant tissues upon mechanical damage, such as that caused by herbivore feeding. nih.govresearchgate.net This release is a critical component of plant defense against herbivory. nih.govwikipedia.org

When a plant is attacked by an herbivore, it initiates a series of biochemical responses, often involving the lipoxygenase/hydroperoxide lyase (HPL) pathway, which leads to the production and emission of GLVs. nih.govresearchgate.net These compounds serve multiple defensive functions:

Direct Defense: GLVs can act as repellents or deterrents to herbivores, directly affecting their physiology and behavior. nih.govresearchgate.net The presence of these compounds can make the plant less palatable or attractive to insects, thus reducing further damage. wikipedia.org

Indirect Defense: A key strategy for plants is the recruitment of natural enemies of the herbivores. uu.nl Emitted GLVs act as airborne chemical cues that attract predatory and parasitic insects to the location of the feeding pest. researchgate.netuu.nl

Plant-Plant Communication: Airborne GLVs can also serve as signals to neighboring, undamaged plants. nih.gov Upon detecting these signals, nearby plants can activate their own defense systems in a process known as priming, preparing them for a potential future attack. nih.govnih.gov

While much of the specific research has focused on the alcohol (Z)-3-hexenol, the functions are generally characteristic of the C6-volatile class to which this compound belongs. nih.govresearchgate.net For instance, in maize, (Z)-3-hexenol has been shown to induce a series of defense-related genes. researchgate.net These compounds are known to be involved in plant defense and may contribute to making a plant a less suitable host for insects like aphids. researchgate.net

Table 1: Documented Roles of C6 Green Leaf Volatiles in Plant Defense

Compound ClassSpecific Compound ExampleObserved Defensive RoleReference Plant(s)
C6-Alcohols(Z)-3-HexenolAttraction of natural enemies; priming of adjacent plants; induction of defense genes. nih.govresearchgate.netresearchgate.netMaize, Tea researchgate.netnih.gov
C6-Aldehydes(E)-2-HexenalAttraction of predatory insects; signaling to inform gravid females of egg-laying sites. researchgate.netGeneral
C6-Esters(Z)-3-Hexenyl acetateAttraction of parasitoids; priming defense responses. uu.nlMaize uu.nl
C6-KetonesThis compoundContributes to the blend of herbivore-induced plant volatiles (HIPVs) involved in direct and indirect defense. General

Entomological and Chemical Ecology Studies (e.g., attractants for natural predators)

In the field of chemical ecology, this compound and related GLVs are recognized as significant semiochemicals—chemicals that mediate interactions between organisms. eolss.net Herbivore-induced plant volatiles (HIPVs) are a cornerstone of tritrophic interactions, involving the plant, the herbivore, and the herbivore's natural enemy. researchgate.net

The blend of volatiles released by a damaged plant creates a specific odor plume that can be detected by other insects. eolss.net This chemical signal is often used by predators and parasitoids to locate their prey or hosts with high efficiency. uu.nl For example, (E)-2-Hexen-1-ol, a related C6 volatile, is a known attractant for the Colorado potato beetle (Leptinotarsa decemlineata). eolss.net Similarly, (Z)-3-hexenol has been identified as a crucial infochemical in attracting natural enemies in various ecosystems. nih.govresearchgate.net

The specific role of this compound is as a component of this complex volatile blend. The precise composition and ratio of compounds in the blend are critical for its activity, as different insect species may respond to different chemical cues. eolss.net The study of these interactions is vital for understanding ecosystem dynamics and for developing novel pest control strategies that leverage a plant's natural indirect defenses. researchgate.netuu.nl

Table 2: Examples of C6 Volatiles as Insect Attractants

Chemical CompoundInteracting InsectType of InteractionSource
(E)-2-Hexen-1-olColorado potato beetle (Leptinotarsa decemlineata)AttractantPotato Plant eolss.net
(Z)-3-HexenolParasitoid Wasps (e.g., Cotesia sesamiae)Attractant for natural enemyMaize nih.goveolss.net
(E)-4,8-dimethyl-1,3,7-nonatrieneCotesia sesamiae (parasitoid)Attractant for natural enemyCorn Leaves eolss.net
Methyl salicylateAphid ParasitoidsAttractant for natural enemyVarious Plants uu.nleolss.net

Bioremediation Potential and Degradation in Biological Systems

Microbial Degradation Pathways (e.g., Rhodococcus sp. EH831 for related compounds)

The genus Rhodococcus comprises a group of bacteria known for their remarkable metabolic versatility and their ability to degrade a wide array of organic compounds, including recalcitrant pollutants and xenobiotics. nih.govresearchgate.net This makes them ideal candidates for bioremediation applications. researchgate.net Members of this genus can metabolize diverse substrates such as aliphatic and aromatic hydrocarbons, ketones, steroids, and nitriles. nih.govresearchgate.netmdpi.com

The degradation pathways in Rhodococcus often involve oxidoreductases, such as alcohol dehydrogenases that catalyze the reversible reduction of ketones to alcohols, and monooxygenases that introduce oxygen atoms into organic molecules, initiating their breakdown. nih.gov For instance, some Rhodococcus strains degrade cyclic alkanes via pathways that produce ketone intermediates. nih.gov The ability to degrade complex molecules is partly due to large genomes and the presence of large linear plasmids that carry genes for various catabolic pathways. researchgate.net

While specific studies on the degradation of this compound by Rhodococcus sp. EH831 are not detailed in the available literature, the known metabolic capabilities of the Rhodococcus genus strongly suggest a potential pathway. Given their proven ability to process a wide range of ketones and unsaturated compounds, it is plausible that strains within this genus can utilize this compound as a carbon source, likely initiating the process through enzymatic reduction or oxidation at the carbonyl group or the carbon-carbon double bond. nih.govresearchgate.net

Enzymatic Activity and Mechanistic Discrepancies (e.g., MhyADH)

The enzymatic breakdown of α,β-unsaturated ketones like this compound is a subject of specific biochemical interest. One enzyme studied in this context is MhyADH (Michael hydratase alcohol dehydrogenase), a bifunctional molybdoenzyme isolated from the bacterium Alicycliphilus denitrificans. nih.gov This enzyme is capable of catalyzing the addition of a water molecule across a carbon-carbon double bond (a Michael-type addition or hydration) in α,β-unsaturated carbonyl compounds, followed by the oxidation of the resulting alcohol. nih.gov

Interestingly, a significant mechanistic discrepancy has been observed in the substrate specificity of MhyADH. While the enzyme shows activity towards various unsaturated aliphatic ketones and aldehydes, it exhibits no activity toward this compound. nih.gov This is notable because it readily accepts structurally similar substrates like 3-penten-2-one (B1195949). nih.gov

This lack of reactivity suggests that subtle structural differences, such as the increased chain length and potential steric hindrance from the additional methyl group in this compound compared to 3-penten-2-one, can profoundly influence substrate binding and catalytic efficiency. nih.gov Such discrepancies are crucial for understanding enzyme mechanics and the specific molecular features that govern enzyme-substrate interactions.

Table 3: Substrate Specificity of MhyADH Toward Various α,β-Unsaturated Carbonyl Compounds

SubstrateChemical ClassObserved Activity with MhyADH
2-CyclohexenoneCyclic KetoneActive nih.gov
trans-2-PentenalAldehydeActive nih.gov
3-Penten-2-oneKetoneActive nih.gov
trans-2-Hexenal (B146799)AldehydeActive nih.gov
This compoundKetoneNo Activity nih.gov
3-Octen-2-oneKetoneNo Activity nih.gov

Environmental Chemistry and Atmospheric Fate of 3 Hexen 2 One

Atmospheric Degradation Kinetics and Mechanisms

The primary sink for 3-hexen-2-one (B1231029) in the troposphere is through oxidation reactions initiated by various atmospheric oxidants. These reactions determine its atmospheric lifetime and contribute to the formation of other atmospheric constituents, including secondary organic aerosols.

Reactions with Atmospheric Oxidants (Hydroxyl Radicals, Ozone, Chlorine Atoms, Nitrate (B79036) Radicals)

The reactivity of this compound with key atmospheric oxidants dictates its persistence in the air. While direct kinetic data for this compound is limited, the reaction rates of structurally similar compounds, such as cis-3-hexene (B1361246), provide valuable estimates.

Hydroxyl Radicals (OH): During the daytime, the reaction with hydroxyl radicals is a dominant degradation pathway for many volatile organic compounds. For the related compound, 3-methyl-3-hexene-2,5-dione, the rate constant for its reaction with OH radicals has been measured to be 9.4 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ researchgate.net. The reaction of cis-3-hexene with OH radicals has a determined rate coefficient of (6.27 ± 0.66) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ scielo.br. These values suggest a rapid daytime degradation for this compound.

Ozone (O₃): Ozonolysis can be a significant removal mechanism for unsaturated compounds. The rate coefficient for the reaction of ozone with cis-3-hexene has been determined to be (1.44 ± 0.17) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ scielo.br. For a series of cis-3-hexenyl esters, the rate coefficients for their reaction with ozone were found to be in the range of (4.06 ± 0.66) × 10⁻¹⁷ to (12.34 ± 1.59) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ researchgate.net. These findings indicate that ozonolysis is a slower degradation pathway compared to the reaction with OH radicals.

Chlorine Atoms (Cl): In coastal or marine environments, chlorine atoms can play a role in the degradation of volatile organic compounds. The rate coefficient for the reaction of chlorine atoms with cis-3-hexene was found to be (4.13 ± 0.51) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ scielo.brresearchgate.net. This high rate constant suggests that in regions with significant chlorine atom concentrations, this reaction can be a major sink for this compound.

Nitrate Radicals (NO₃): During the nighttime, in the absence of sunlight, nitrate radicals become an important oxidant. The rate coefficient for the reaction of nitrate radicals with cis-3-hexene has been determined to be (4.37 ± 0.49) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ scielo.br.

Interactive Data Table: Reaction Rate Coefficients of this compound Analogues with Atmospheric Oxidants

OxidantAnalogue CompoundRate Coefficient (cm³ molecule⁻¹ s⁻¹)
Hydroxyl Radical (OH)3-Methyl-3-hexene-2,5-dione9.4 x 10⁻¹¹ researchgate.net
Hydroxyl Radical (OH)cis-3-Hexene(6.27 ± 0.66) × 10⁻¹¹ scielo.br
Ozone (O₃)cis-3-Hexene(1.44 ± 0.17) × 10⁻¹⁶ scielo.br
Ozone (O₃)cis-3-Hexenyl Acetate(5.40 ± 1.40) × 10⁻¹⁷ researchgate.net
Chlorine Atom (Cl)cis-3-Hexene(4.13 ± 0.51) × 10⁻¹⁰ scielo.brresearchgate.net
Nitrate Radical (NO₃)cis-3-Hexene(4.37 ± 0.49) × 10⁻¹³ scielo.br

Formation of Secondary Organic Aerosols (SOA) and Degradation Products

The atmospheric oxidation of this compound is expected to lead to the formation of a variety of oxygenated products and contribute to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate.

The degradation of the structurally similar compound 3-hexene-2,5-dione through reaction with OH radicals has been shown to produce formaldehyde, acetaldehyde, acetone (B3395972), hydroxyacetone, and methylglyoxal (B44143) researchgate.net. Another study on the same reaction identified products with molecular weights of 102 and 191, attributed to CH₃C(O)CH(OH)CHO and CH₃C(O)CH(OH)CH(ONO₂)C(O)CH₃, respectively researchgate.net. These findings suggest that the oxidation of this compound would likely yield smaller carbonyl compounds and potentially larger, multifunctional products.

While specific SOA yields for this compound are not available, studies on other unsaturated organic compounds demonstrate their potential to form aerosols. For instance, the oxidation of sesquiterpenes has been shown to have high SOA yields researchgate.net. The photooxidation of mixed anthropogenic volatile organic compounds can also lead to enhanced SOA formation copernicus.org. The actual SOA yield from this compound would depend on the specific atmospheric conditions, including the concentration of oxidants and the presence of other pollutants.

Atmospheric Lifetime and Air Quality Implications

The atmospheric lifetime of this compound is determined by the sum of its reaction rates with all significant atmospheric oxidants. Based on the rate coefficients of its analogue, cis-3-hexene, the lifetime of this compound can be estimated.

The rapid degradation of this compound and the formation of secondary pollutants like smaller aldehydes, ketones, and SOA can have notable implications for air quality. These products can contribute to the formation of photochemical smog and impact human health and visibility.

Environmental Persistence and Degradation in Aquatic and Soil Compartments

Beyond the atmosphere, the fate of this compound is determined by its persistence and degradation in water and soil. Both abiotic and biotic processes contribute to its removal from these environmental compartments.

Biotic Degradation Processes

Microbial degradation is expected to be a significant pathway for the removal of this compound from both soil and water. Microorganisms possess a wide array of enzymes capable of metabolizing organic compounds. Studies on the biodegradation of other ketones in soil and aquatic environments indicate that various bacterial and fungal species can utilize them as a carbon and energy source researchgate.net. The degradation pathways for ketones often involve initial oxidation or reduction steps, followed by ring cleavage (if applicable) and further metabolism through central metabolic pathways. The rate of biodegradation of this compound would be influenced by environmental conditions such as temperature, pH, nutrient availability, and the composition of the microbial community.

Photochemical Stability Investigations of this compound

The photochemical stability of this compound in the troposphere is primarily dictated by its reactions with photochemically generated oxidants and by its absorption of solar radiation (photolysis). The dominant gas-phase loss process for α,β-unsaturated ketones during the daytime is typically the reaction with the hydroxyl (OH) radical. copernicus.org Other potential atmospheric removal pathways include reactions with ozone (O₃) and the nitrate radical (NO₃), particularly at night, as well as photolysis.

Reaction with OH Radicals

For instance, 3-penten-2-one (B1195949), a similar α,β-unsaturated ketone, has a experimentally determined rate coefficient of (6.2 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. copernicus.org Given the structural similarity, the rate constant for this compound is expected to be of a similar magnitude. This rapid reaction rate indicates a short atmospheric lifetime.

The atmospheric lifetime (τ) of this compound with respect to its reaction with OH radicals can be estimated using the following equation:

τ = 1 / (kₒₕ * [OH])

Where:

kₒₕ is the rate constant for the reaction with OH.

[OH] is the average global tropospheric concentration of OH radicals, typically assumed to be around 1.0 × 10⁶ molecules cm⁻³.

Using the rate constant for the analogous compound 3-penten-2-one, the estimated atmospheric lifetime for this compound is calculated to be very short, on the order of a few hours. This suggests that this compound is rapidly removed from the atmosphere and will likely not undergo long-range transport.

Estimated Atmospheric Lifetime of this compound via Reaction with OH Radicals

ReactantEstimated Rate Constant (kₒₕ) at 298 K (cm³ molecule⁻¹ s⁻¹)Assumed Average [OH] (molecules cm⁻³)Estimated Atmospheric Lifetime (τ)
This compound~6.2 × 10⁻¹¹ (based on 3-penten-2-one) copernicus.org1.0 × 10⁶~4.5 hours

Photolysis

Unsaturated ketones can undergo photolysis upon absorption of solar radiation in the troposphere. The atmospheric photolysis of β,γ-unsaturated ketones has been shown to proceed via mechanisms such as a copernicus.orgucr.edu-sigmatropic shift of the acyl group. researchgate.net For α,β-unsaturated ketones like this compound, photodimerization via a [π2+π2] cycloaddition is a known photochemical reaction pathway. magadhmahilacollege.org However, specific quantum yields and photolysis rate constants for this compound are not available in the surveyed literature. While photolysis can be a degradation pathway, for many unsaturated carbonyls, the reaction with the OH radical is the more significant atmospheric sink. ucr.edu

Reaction with Ozone (O₃) and Nitrate Radicals (NO₃)

Reactions with ozone and nitrate radicals are also potential degradation pathways for unsaturated organic compounds. Ozonolysis involves the electrophilic addition of O₃ to the double bond. ucr.edu This process can be a significant loss mechanism, especially in polluted areas with higher ozone concentrations. ucr.edu The reaction with the nitrate radical is typically the dominant loss process for unsaturated compounds during nighttime. However, without specific rate constants for this compound, the relative importance of these pathways compared to the OH radical reaction cannot be precisely quantified.

Predicted Atmospheric Oxidation Products

The gas-phase oxidation of this compound initiated by OH radicals is expected to produce a variety of smaller, oxygenated products. Following the addition of the OH radical to the double bond, the resulting radical reacts with molecular oxygen (O₂) to form a peroxy radical. Subsequent reactions, particularly in the presence of nitrogen oxides (NOₓ), lead to the formation of hydroxy alkoxy radicals which can then decompose. ucr.eduresearchgate.net

Based on the known mechanisms for similar compounds like 3-penten-2-one, the primary products from the atmospheric oxidation of this compound are anticipated to include smaller aldehydes and ketones. copernicus.org

Potential Products from the OH-Initiated Oxidation of this compound

Parent CompoundPrimary Reaction PathwayAnticipated Major Products
This compoundAddition of OH to the C=C bond, followed by reaction with O₂ and decompositionAcetaldehyde, Propanal, Methylglyoxal

Note: The listed products are predicted based on established atmospheric reaction mechanisms for similar α,β-unsaturated ketones. copernicus.org

Advanced Analytical and Spectroscopic Characterization of 3 Hexen 2 One

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 3-Hexen-2-one (B1231029) from mixtures and quantifying its presence. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) or flame ionization detection (FID), are widely employed.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust technique for the separation and quantification of volatile and semi-volatile organic compounds like this compound. The FID detector is sensitive to hydrocarbons and provides a quantitative measure of the analyte based on its response to the combustion of carbon-containing compounds. GC-FID is often used for purity validation and routine analysis. Retention indices (RI) are commonly reported to aid in compound identification, especially when coupled with reference standards.

Table 1: Chromatographic Retention Data for this compound

Chromatography TypeColumn Type/ConditionsRetention Index (RI) / Retention Time (tR)Reference(s)
GC-FIDStandard non-polar column813, 819, 834, 843, 844, 845, 862 rsc.orgnih.govnist.govnist.gov
GC-FIDStandard polar column1188, 1209, 1211, 1218 nih.govnist.govnist.gov
GC-FIDShimadzu GC-2010A, DB-1 column (60 m)Not specified (used for analysis) wiley-vch.de

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. GC-MS allows for the identification of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern, which is characteristic of its molecular structure. This technique is vital for confirming the identity of the compound in complex matrices and for distinguishing it from isomers. GC-MS/MS (tandem mass spectrometry) can offer enhanced selectivity and sensitivity for quantification in challenging samples.

The fragmentation of this compound under electron ionization (EI) typically involves alpha-cleavage and rearrangements. Common fragment ions observed include m/z 83 (loss of methyl radical from the molecular ion), m/z 55, and m/z 43. The molecular ion itself is observed at m/z 98. The presence of the double bond and carbonyl group influences fragmentation pathways, such as McLafferty rearrangements, though these are more prominent in larger molecules. The ability to resolve isomeric mixtures by retention time and distinct fragmentation patterns is a key advantage of GC-MS .

Table 2: Key GC-MS Fragmentation Data for this compound

Ion (m/z)Description / Fragment OriginReference(s)
98Molecular ion ([C₆H₁₀O]⁺) nist.govnist.govresearchgate.net
83Loss of CH₃ radical (M-15) nih.govnist.govnist.gov
55Fragment ion (e.g., C₄H₇⁺ or C₃H₃O⁺) nih.govnist.govnist.gov
43Fragment ion (e.g., C₂H₃O⁺ or C₃H₇⁺) nih.govnist.govnist.gov
85Fragment ion ([C₅H₉O]⁺) - reported for similar compounds

GC-MS has been instrumental in identifying this compound as a volatile component in various natural products, such as Cinnamomum camphora seeds thescipub.com and in the analysis of food extracts researchgate.netebi.ac.uk.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of compounds that may not be sufficiently volatile or thermally stable for GC. While GC is often preferred for volatile compounds like this compound, LC-MS can be used for its detection and quantification, particularly in biological samples or when derivatization is required. LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace analysis. Studies have utilized LC-MS for identifying and quantifying metabolites and related compounds in biological matrices thieme-connect.comthieme-connect.com, confirming its utility for complex mixture analysis where this compound might be present. LC-MS analyses have been used to confirm the identity of compounds detected by other methods, such as in chilli pepper extracts researchgate.net.

Spectroscopic Methodologies for Structural Elucidation and Isomer Differentiation

Spectroscopic techniques are crucial for confirming the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 1D/2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In ¹H NMR, the methyl protons adjacent to the carbonyl group (CH₃-C=O) typically appear around δ 2.2 ppm . The olefinic protons and the protons adjacent to the double bond provide signals that are characteristic of the alkene's substitution pattern and stereochemistry. Crucially, ¹H NMR can distinguish between the cis (Z) and trans (E) isomers of this compound. The coupling constants (J values) between the vinylic protons are diagnostic: trans isomers generally exhibit larger coupling constants (J ≈ 15 Hz) compared to cis isomers (J ≈ 10 Hz) .

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon backbone. For this compound, characteristic chemical shifts are observed for the carbonyl carbon and the olefinic carbons due to the conjugated system.

Table 3: Key ¹³C NMR Chemical Shifts for this compound

Carbon TypeChemical Shift (ppm)Reference(s)
Carbonyl (C=O)-2.8 cdnsciencepub.com
Olefinic (C=C)63.3 cdnsciencepub.com
Olefinic (C=C)45.0 cdnsciencepub.com
Methyl (CH₃-C=O)~2.2 (¹H NMR)

The ¹³C NMR data reveals the degree of conjugation and the electronic environment of each carbon atom. Methyl substitution on the β-olefinic carbon, for instance, can influence the carbonyl carbon's shielding, shifting it upfield cdnsciencepub.com.

1D/2D NMR Techniques: Advanced NMR techniques, such as 2D NMR experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning signals and confirming connectivity, especially in more complex structures or when differentiating closely related compounds wiley-vch.deebi.ac.uk. These methods establish correlations between protons and carbons, providing definitive structural proof.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is highly effective for identifying the presence of specific functional groups within a molecule. For this compound, the key functional groups are the carbonyl (C=O) and the carbon-carbon double bond (C=C).

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group / VibrationAbsorption Band (cm⁻¹)Reference(s)
Carbonyl (C=O) stretch~1700-1710
Carbonyl (C=O) stretch1690-1760 libretexts.orgpressbooks.pub
Alkene (C=C) stretch~1650
Alkene (C=C) stretch1550-1650 pressbooks.pub

The strong absorption band in the region of 1700-1710 cm⁻¹ is characteristic of the carbonyl group in an α,β-unsaturated ketone. The C=C stretching vibration typically appears at lower wavenumbers, around 1650 cm⁻¹, due to the conjugation with the carbonyl group. These distinct absorption bands allow for straightforward identification of the enone functionality in this compound.

Compound List

this compound

4-Hexen-3-one

5-Methylhex-3-en-2-one

1-hexyne (B1330390)

2-hexyne (B165341)

3-hexyne (B1328910)

2-hexanone (B1666271)

1-hexene (B165129)

6-Phenyl-3-hexen-2-one

trans-3-hexene (B77681)

cis-3-hexen-1-ol (B126655)

1-Hexen-3-ol

Theoretical and Computational Studies on 3 Hexen 2 One

Quantum Chemical Calculations for Reaction Mechanisms and Kinetics

Quantum chemical calculations play a pivotal role in elucidating the intricate details of chemical reactions involving 3-Hexen-2-one (B1231029), providing insights into reaction pathways and the energetic barriers that govern reaction rates.

Density Functional Theory (DFT) Applicationsnih.govresearchgate.netnrel.govresearchgate.netacs.org

Density Functional Theory (DFT) has been extensively applied to study the reaction mechanisms and kinetics of processes involving this compound. For instance, DFT calculations have been employed to understand the hydrogenation pathway of related compounds like 5-methyl-3-hexen-2-one, revealing the mechanisms of selective hydrogenation of C=C double bonds and C=O double bonds nih.gov. These studies have also been used to assess the thermodynamic favorability of different reaction routes researchgate.net. In other contexts, DFT has been utilized to investigate competitive reactions, such as conjugate addition versus Heck reactions, by analyzing insertion and termination steps and characterizing key enolate intermediates acs.org. Furthermore, DFT has been applied to study the oxidation mechanisms of olefins in the presence of ketones, providing potential free energy diagrams and activation energy barriers nrel.gov.

Transition State Theory (TST) and Multiconformer Transition State Theory (MC-TST)researchgate.netnih.gov

While direct mentions of TST or MC-TST specifically for this compound are less prominent in the provided search results, these theoretical frameworks are fundamental for determining reaction rate coefficients and understanding reaction dynamics. They are typically used in conjunction with quantum chemical calculations to model the transition states of reactions, allowing for the prediction of rate constants. Studies involving similar unsaturated ketones or reaction classes often employ these methods to gain a deeper understanding of reaction kinetics researchgate.netnih.gov.

High-Level Ab Initio Methods (e.g., QCISD(T), CCSD(T), MP2)unl.ptacs.orgresearchgate.net

High-level ab initio methods, such as coupled cluster (CCSD(T)) and Møller–Plesset perturbation theory (MP2), are employed to achieve higher accuracy in calculating energies and reaction barriers. These methods are crucial for refining mechanistic studies and obtaining precise energetic data. For example, CCSD(T) calculations have been used to assess the accuracy of other computational methods for reaction barriers researchgate.net. While specific applications of QCISD(T) or MP2 directly on this compound are not explicitly detailed in the provided snippets, these methods are standard for obtaining highly accurate electronic structure information for molecules and transition states in complex reaction systems unl.ptacs.org.

Molecular Dynamics and Simulation Approacheszjxu.edu.cnresearchgate.netpolimi.itresearchgate.net

Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and conformational landscape of molecules. While specific MD studies focused solely on this compound are not extensively detailed, MD simulations have been used in conjunction with other computational methods to understand catalytic processes involving related compounds zjxu.edu.cnpolimi.it. For instance, MD simulations have been employed alongside DFT to investigate the atomic structure of catalysts and derive selectivity descriptors in hydrogenation reactions polimi.it. In broader chemical contexts, MD simulations are used to study conformational analysis, molecular interactions, and dynamics in various environments, which can be relevant for understanding the behavior of unsaturated ketones like this compound researchgate.netresearchgate.net.

Prediction of Stereoisomer Stability and Differentiationresearchgate.netbenchchem.com

The stability and differentiation of stereoisomers, particularly the E/Z isomers of unsaturated compounds like this compound, are areas where computational methods excel. DFT calculations can predict thermodynamic stability differences between isomers researchgate.net. For example, studies on related compounds suggest that computational methods are used to predict the relative stability of different geometric isomers, providing valuable data for understanding their behavior and potential interconversion pathways . NMR techniques, often complemented by computational predictions, are also used to distinguish between stereoisomers based on their distinct spectral properties .

Reaction Rate Coefficient Determination and Kinetic Modelingnih.govresearchgate.netresearchgate.netnih.govpolimi.itacs.org

The determination of reaction rate coefficients and the development of kinetic models are critical for understanding and predicting the behavior of chemical reactions involving this compound. Computational methods, including DFT and kinetic modeling based on experimental data, are employed to achieve this nih.govresearchgate.netresearchgate.net. For instance, a kinetic model based on the LHHW model assumption has been proposed and validated against experimental results for the hydrogenation of a related compound, demonstrating good predictability nih.gov. Studies on catalytic hydrogenation processes often involve fitting experimental data with kinetic models, such as Langmuir-Hinshelwood type rate expressions, to evaluate kinetic parameters researchgate.netacs.org. These models can incorporate factors like mass transfer, adsorption, and surface reactions to accurately describe the reaction kinetics researchgate.net.

Molecular Docking Simulations in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when it binds to another (receptor, typically a protein) to form a stable complex. This method is invaluable in understanding molecular recognition processes, predicting binding affinities, and elucidating the mechanisms of biological activity. For compounds like this compound, molecular docking simulations can provide critical insights into its potential interactions with biological macromolecules, such as enzymes and receptors, thereby helping to explain its roles in biological systems.

Principles and Applications for this compound

This compound possesses an α,β-unsaturated carbonyl moiety, a functional group known for its electrophilic character. This electrophilicity allows it to potentially form covalent or non-covalent interactions with nucleophilic residues within the active sites of enzymes or other protein targets . Molecular docking simulations can model these interactions, predicting how this compound might fit into specific binding pockets and the nature of the forces driving this association (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).

While specific published studies detailing molecular docking simulations solely focused on this compound in biological systems are not extensively documented in the readily available literature, its chemical structure suggests potential applications. For instance, as a plant metabolite involved in defense mechanisms , docking studies could explore its interaction with microbial enzymes or proteins critical for pathogen survival. Furthermore, discrepancies in enzymatic activity data, such as the observed lack of activity of the molybdoenzyme MhyADH towards this compound despite its acceptance of other α,β-unsaturated ketones, highlight the utility of molecular docking to analyze structural compatibility and potential binding modes . Such simulations can help rationalize observed biological effects or lack thereof, guiding further experimental investigations.

Potential Biological Targets and Interaction Analysis

Based on its chemical properties, potential targets for molecular docking simulations involving this compound could include:

Enzymes: Particularly those with nucleophilic residues (e.g., cysteine, serine, lysine) in their active sites that can interact with the electrophilic carbonyl or alkene of this compound. Microbial enzymes involved in metabolic pathways or virulence factors are plausible targets.

Receptors: Proteins involved in signal transduction or cellular recognition where non-covalent interactions are dominant.

Proteins involved in plant defense or allelopathy: Understanding how this compound mediates its effects in plant-microbe or plant-insect interactions could involve docking to specific target proteins in these organisms.

A typical molecular docking study would involve preparing the 3D structures of this compound and the target protein, defining the binding site, and then running the docking algorithm. The output would include a set of possible binding poses ranked by a scoring function that estimates binding affinity.

Illustrative Docking Data

While specific experimental docking results for this compound are not detailed here, a hypothetical data table illustrates the type of information generated from such simulations. This table would typically include the protein target, the docking score (often in kcal/mol, where lower, more negative values indicate stronger predicted binding), and a description of key interactions.

Protein Target (Hypothetical)Docking Score (kcal/mol)Key InteractionsReference Context
Microbial Enzyme X-7.5Hydrogen bond with Serine residue, hydrophobic interactions with Leucine and Valine residues. (general enzyme interaction)
Plant Defense Regulator Y-6.2π-π stacking with aromatic residues (e.g., Phenylalanine), electrostatic interaction with charged residues. (plant metabolite role)
MhyADH-4.8Weak van der Waals forces, minimal hydrogen bonding, indicating poor fit or low affinity. (discrepancy noted)

Note: The data presented in this table is illustrative and based on the general principles of molecular docking and the chemical properties of this compound. Specific experimental docking studies would provide precise values and detailed interaction analyses.

Significance and Validation

Molecular docking simulations provide a powerful in silico tool for hypothesis generation and prioritization of experimental studies. The predicted binding modes and affinities can guide the design of further experiments, such as enzyme inhibition assays or binding studies, to validate the computational findings. Understanding these interactions at a molecular level is crucial for elucidating the biological functions and potential applications of compounds like this compound.

Compound List:

this compound

Advanced Research Applications and Future Directions for 3 Hexen 2 One

Role in Organic Synthesis as a Versatile Building Block

The reactivity of 3-Hexen-2-one (B1231029) is dominated by the electrophilic nature of the carbon-carbon double bond and the carbonyl carbon. This dual reactivity makes it a versatile precursor in the synthesis of a variety of organic compounds.

Synthesis of Complex Organic Molecules

As an α,β-unsaturated ketone, this compound is an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, forming a new carbon-carbon bond at the β-position to the carbonyl group. This reaction is fundamental in the construction of more complex molecular skeletons. A prime example of the utility of α,β-unsaturated ketones in building complex cyclic systems is the Robinson annulation, a reaction that forms a six-membered ring by a sequence of a Michael addition and an intramolecular aldol (B89426) condensation. wikipedia.orglibretexts.orglibretexts.orguoc.gr

For instance, a compound with the functional core of this compound can react with a cyclic ketone enolate. The initial Michael addition forms a 1,5-dicarbonyl compound, which then undergoes an intramolecular aldol condensation to create a new six-membered ring fused to the original cyclic ketone. This powerful ring-forming strategy has been instrumental in the total synthesis of numerous natural products, including steroids and terpenoids. wikipedia.org The versatility of this compound as a synthon in such reactions highlights its importance in the strategic planning of complex molecule synthesis. msu.edu

Derivatization and Functionalization Studies

The functional groups of this compound can be readily modified to introduce new functionalities, a process crucial for both synthetic purposes and analytical detection. The carbonyl group can be derivatized to form oximes, hydrazones, and other related compounds. A particularly useful derivatizing agent for carbonyl compounds in flavor analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Reaction with PFBHA converts the ketone into a stable oxime derivative that is highly sensitive for detection by gas chromatography-mass spectrometry (GC-MS), especially with an electron capture detector. researchgate.net This derivatization is essential for the trace-level analysis of this compound in complex matrices like food and environmental samples.

The carbon-carbon double bond can also be functionalized through various addition reactions, such as hydrogenation, halogenation, and epoxidation, to introduce a range of different chemical groups. These derivatization and functionalization studies not only expand the synthetic utility of this compound but also provide methods for its sensitive and selective quantification in research settings.

Research in Flavor and Aroma Chemistry

Contribution to Aroma Profiles of Natural Products

The presence of this compound and related C6-volatiles is well-documented in a variety of natural products. These compounds are often formed from the enzymatic breakdown of polyunsaturated fatty acids. The table below provides examples of natural products where this compound or its close precursors and isomers are known to contribute to the aroma profile, imparting characteristic "green" and fruity notes.

Natural ProductAssociated C6-Volatile(s)Typical Aroma DescriptionReference(s)
Sweet Clover(E)-3-Hexen-2-oneGreen flavscents.com
Citrus aurantiifolia (Lime) Fruit PeelThis compoundFruity, Green ebi.ac.uk
Roasted CoffeeKetones (including C6 ketones)Roasted, Nutty mdpi.comresearchgate.netresearchgate.netnih.govfoodsciencejournal.com
Tea Leaves(Z)-3-Hexen-1-ol (precursor)Fresh, Green tandfonline.com

Biosynthesis Optimization for Flavor Compounds

The primary biosynthetic route for this compound and other C6-volatiles in plants is the lipoxygenase (LOX) pathway. researchgate.net This pathway is initiated by the oxidation of polyunsaturated fatty acids, such as linoleic and linolenic acids, by lipoxygenase enzymes. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to form C6-aldehydes, such as (Z)-3-hexenal. These aldehydes can then be isomerized and reduced to alcohols or oxidized to ketones like this compound.

Research in this area is focused on understanding the regulation of the LOX pathway and the enzymes involved to optimize the production of desirable flavor compounds. Genetic engineering approaches are being explored to enhance the expression of key enzymes like LOX and HPL in fruits and other plants to increase the natural production of these "green leaf volatiles." plantbreedbio.orgresearchgate.netnih.govnih.gov By manipulating this pathway, it may be possible to improve the flavor profiles of various food products.

Degradation and Formation Pathways in Food Matrices

The concentration of this compound in food products is not static and can change significantly during processing and storage. Two major chemical pathways are responsible for its formation and degradation in food matrices: lipid oxidation and the Maillard reaction.

Lipid oxidation is a major source of this compound in foods containing unsaturated fats. The oxidation of polyunsaturated fatty acids leads to the formation of hydroperoxides, which can then decompose to form a variety of volatile compounds, including aldehydes and ketones. researchgate.net

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is another important pathway for the formation of flavor compounds, including ketones, during the thermal processing of food. odinity.com The complex series of reactions involved can lead to the generation of a wide array of aroma-active compounds. Conversely, the reactive nature of α,β-unsaturated ketones means they can also participate in further reactions, leading to their degradation and the formation of other flavor compounds or non-volatile products. Understanding these pathways is critical for controlling and optimizing the flavor profiles of processed foods.

Potential in Medicinal and Pharmaceutical Research

The unique chemical structure of this compound, specifically its α,β-unsaturated ketone moiety, has drawn the attention of researchers for its potential therapeutic applications. This reactive functional group can interact with biological molecules, suggesting a basis for its exploration in medicinal and pharmaceutical research. Preliminary investigations have focused on its potential anti-cancer and anti-inflammatory properties.

Anti-Cancer Properties Investigations

While direct and extensive research on the anti-cancer properties of this compound is limited, the broader class of α,β-unsaturated ketones, to which it belongs, has been a subject of interest in oncology. These compounds are recognized for their potential to modulate various oncological signaling pathways and exert inhibitory effects on tumor growth and progression. The reactivity of the α,β-unsaturated carbonyl group is thought to be a key factor in their cytotoxic activity against cancer cells.

Research into compounds with similar structures, such as other α,β-unsaturated ketones and cyclohexenone derivatives, has shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. For instance, studies on certain chalcone (B49325) derivatives have demonstrated their ability to induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells, a process associated with the generation of reactive oxygen species (ROS). The induction of apoptosis is a critical mechanism for many anti-cancer agents, as it leads to the controlled elimination of cancer cells. This process often involves the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.

The potential mechanisms by which α,β-unsaturated ketones may exert anti-cancer effects are summarized in the table below, based on studies of related compounds.

Potential Anti-Cancer MechanismDescriptionRelevant Findings in Related Compounds
Induction of Apoptosis Triggering programmed cell death in cancer cells.Chalcone derivatives have been shown to induce apoptosis in ovarian cancer cells. nih.gov
Cell Cycle Arrest Halting the progression of the cell cycle, thereby inhibiting cancer cell proliferation.Certain chalcone derivatives can induce G2/M phase arrest in ovarian cancer cells. nih.gov
Generation of Reactive Oxygen Species (ROS) Increasing ROS levels within cancer cells can lead to oxidative stress and cell death.The anti-cancer activity of some chalcone derivatives is associated with ROS generation. nih.gov
Modulation of Signaling Pathways Interfering with cellular signaling pathways that are crucial for cancer cell survival and proliferation.α,β-unsaturated ketones are known to be candidate cytotoxic agents that can affect mitochondrial function. taylorandfrancis.com

It is important to note that these findings are based on related compounds, and further research is needed to determine if this compound exhibits similar anti-cancer activities and through which specific mechanisms.

Anti-Inflammatory Applications

The investigation into the anti-inflammatory potential of this compound is an emerging area of research. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. The α,β-unsaturated ketone structure present in this compound is known to interact with key inflammatory pathways.

Research on other natural compounds containing this moiety suggests potential mechanisms for anti-inflammatory action, including the modulation of pro-inflammatory cytokine production and the inhibition of enzymes involved in the inflammatory cascade. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), play a central role in orchestrating the inflammatory response. The ability of a compound to suppress the production of these cytokines is a key indicator of its anti-inflammatory potential.

Macrophages are critical cells in the immune system that, when activated, can produce large amounts of pro-inflammatory mediators. Studies on various plant-derived compounds have shown that they can inhibit the inflammatory response in macrophages. For example, certain flavonoids have been demonstrated to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cell lines stimulated with inflammatory agents.

The potential anti-inflammatory mechanisms of compounds related to this compound are outlined in the table below.

Potential Anti-Inflammatory MechanismDescriptionRelevant Findings in Related Compounds
Inhibition of Pro-inflammatory Cytokines Reducing the production of key inflammatory signaling molecules like TNF-α, IL-6, and IL-1β.Fucoidan extracts have been shown to reduce cytokine production in LPS-stimulated peripheral blood mononuclear cells and human THP-1 cells. mdpi.com
Modulation of Macrophage Activity Affecting the function of macrophages to reduce the inflammatory response.Apigenin-Maillard reaction products have demonstrated anti-inflammatory activity in macrophages. frontiersin.org
Regulation of Inflammatory Pathways Interfering with signaling pathways, such as the NF-κB pathway, which are central to inflammation.The anti-inflammatory effects of some compounds are mediated through the regulation of the NF-κB signaling pathway.

Further investigations are required to specifically elucidate the anti-inflammatory effects of this compound and to determine its efficacy and mechanisms of action.

Environmental Monitoring and Remediation Technologies

As a volatile organic compound (VOC), this compound has potential applications in environmental science, particularly in the monitoring of environmental quality and in the development of remediation technologies.

The detection of specific VOCs in the environment can serve as a biomarker for certain types of pollution or natural processes. While not extensively studied for this purpose, the presence of this compound in air or water samples could potentially indicate contamination from industrial activities where it is used as a solvent or intermediate, or from the degradation of certain materials. The development of sensitive analytical methods for the detection of this compound could, therefore, contribute to environmental monitoring efforts.

In the area of environmental remediation, bioremediation techniques that utilize microorganisms to degrade pollutants are of growing interest. The biodegradability of this compound by specific microbial strains could be explored for the treatment of industrial wastewater or contaminated soil. Research in this area would involve identifying and isolating microorganisms capable of metabolizing this compound and optimizing the conditions for its degradation. The potential for microbial degradation of various industrial pollutants is an active area of research, with a focus on finding cost-effective and environmentally friendly solutions for pollution control.

Emerging Research Areas and Unexplored Potential

The full research potential of this compound is yet to be unlocked, with several emerging areas offering exciting possibilities for future investigation.

In medicinal chemistry, the α,β-unsaturated ketone moiety of this compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic activities. The development of novel synthetic routes to create derivatives of this compound could lead to the discovery of new drug candidates with enhanced efficacy and selectivity for various diseases.

Furthermore, the exploration of this compound in materials science is an area with unexplored potential. Its chemical reactivity could be harnessed for the development of new polymers or functional materials with unique properties.

As our understanding of the biological and chemical properties of this compound grows, so too will the opportunities for its application in advanced research and technology. The continued investigation of this compound and its derivatives is likely to reveal new and valuable uses in medicine, environmental science, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hexen-2-one, and how can purity be validated?

  • Methodological Answer : this compound (CAS 763-93-9) is typically synthesized via acid-catalyzed isomerization of α,β-unsaturated ketones or oxidation of allylic alcohols. Purification involves fractional distillation under reduced pressure. Validate purity using gas chromatography (GC) with flame ionization detection and confirm structural identity via 1^1H NMR (δ 2.2 ppm for the ketone methyl group) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}). Cross-reference spectral data with the EPA/NIH Mass Spectral Database (molecular weight 98.14 g/mol) .

Q. How can researchers distinguish this compound from structurally similar ketones like 4-hexen-3-one?

  • Methodological Answer : Use stereospecific NMR techniques. For this compound, the α,β-unsaturated system produces distinct coupling constants (JtransJ_{trans} ~15 Hz vs. JcisJ_{cis} ~10 Hz) in 1^1H NMR. Compare retention indices in GC-MS against reference standards. Computational methods (e.g., DFT calculations) can predict thermodynamic stability differences between isomers .

Q. What experimental controls are critical when studying this compound’s reactivity in catalytic hydrogenation?

  • Methodological Answer : Include (1) blank reactions (no catalyst), (2) negative controls (non-reactive substrates), and (3) internal standards (e.g., decane for GC quantification). Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using calibrated GC peak areas. Report catalyst loading, H2_2 pressure, and solvent effects to ensure reproducibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in enzymatic activity data for this compound?

  • Methodological Answer : MhyADH, a bifunctional molybdoenzyme, shows no activity toward this compound despite accepting other α,β-unsaturated ketones (Table 1). To address discrepancies:

  • Replicate assays : Test substrate under identical conditions (pH 7.5, 30°C).

  • Structural analysis : Compare molecular docking simulations of this compound vs. active substrates (e.g., 3-penten-2-one).

  • Kinetic profiling : Measure KmK_m and VmaxV_{max} to rule out inhibition artifacts .

    Table 1 : Substrate Specificity of MhyADH

    SubstrateRelative Activity (%)
    3-Penten-2-one100
    This compound0
    trans-2-Hexenal160

Q. What strategies are effective for analyzing this compound’s role in atmospheric oxidation pathways?

  • Methodological Answer : Use smog chamber experiments with online FTIR/PTR-MS to track degradation products. Employ quantum chemical calculations (e.g., CCSD(T)/CBS) to predict reaction barriers. Validate mechanisms by comparing experimental OH-radical rate constants with theoretical values. Address data gaps by cross-referencing EPA/NIH Mass Spectral Database entries for fragment ions .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Variable selection : Modify substituents at C3 and C4 while keeping the ketone group constant.
  • Data collection : Measure logP (lipophilicity), pKa (acidity), and dipole moments.
  • Statistical rigor : Use multivariate regression to correlate descriptors with biological activity. Report adjusted R2R^2 and p-values to avoid overfitting .

Data Analysis & Reproducibility

Q. How should contradictory spectral data for this compound be reconciled in publications?

  • Methodological Answer : Disclose all experimental conditions (solvent, temperature, instrument calibration). Provide raw data in appendices or supplementary materials. Compare results with prior studies (e.g., NMR shifts in CDCl3_3 vs. DMSO) and cite Beilstein Journal of Organic Chemistry guidelines for data transparency .

Q. What ethical considerations apply when publishing negative results for this compound bioactivity assays?

  • Methodological Answer : Clearly state statistical power, sample sizes, and replication attempts. Use platforms like Research Data Australia to archive datasets. Follow HAW Hamburg’s standards for declaring non-significant findings as valid scientific contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.